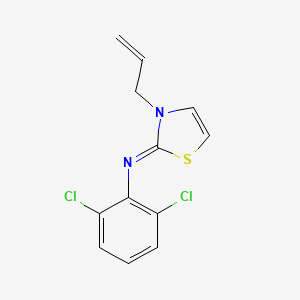
(2Z)-N-(2,6-Dichlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(2,6-Dichlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 2,6-dichlorophenyl group and the prop-2-en-1-yl group further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2,6-Dichlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the 2,6-Dichlorophenyl Group: The 2,6-dichlorophenyl group can be introduced through nucleophilic substitution reactions using 2,6-dichlorobenzene derivatives.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added via alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2,6-Dichlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated solvents, strong acids or bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
(2Z)-N-(2,6-Dichlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-(2,6-Dichlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-(2,6-Dichlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine: Unique due to its specific substituents and thiazole ring structure.
(2,6-Dichlorophenyl)methyl(prop-2-en-1-yl)amine: Similar in structure but lacks the thiazole ring.
(2,6-Dichlorophenyl)thiazole: Contains the thiazole ring but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of the 2,6-dichlorophenyl group, prop-2-en-1-yl group, and thiazole ring, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
61677-08-5 |
|---|---|
Molecular Formula |
C12H10Cl2N2S |
Molecular Weight |
285.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C12H10Cl2N2S/c1-2-6-16-7-8-17-12(16)15-11-9(13)4-3-5-10(11)14/h2-5,7-8H,1,6H2 |
InChI Key |
GAECVFLSKQLSNT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=CSC1=NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















